molecular formula C12H10O2 B1429883 3-(Cyclopropylethynyl)benzoic acid CAS No. 878742-31-5

3-(Cyclopropylethynyl)benzoic acid

Cat. No. B1429883
CAS RN: 878742-31-5
M. Wt: 186.21 g/mol
InChI Key: AIUVNXHBJXGVNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-(Cyclopropylethynyl)benzoic acid has been studied. For example, the synthesis of COF-300, a covalent organic framework, was achieved using substituted benzoic acids . The study found that 4-cyano and 4-fluoro substituted benzoic acids produced the largest COF-300 crystallites .


Molecular Structure Analysis

3-(Cyclopropylethynyl)benzoic acid contains a total of 24 atoms; 10 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms .

Scientific Research Applications

Synthesis and Antibacterial Activity of Derivatives 3-Hydroxybenzoic acid derivatives, including ester/hybrid derivatives, have been synthesized and tested for their potential antibacterial activity. These derivatives display various biological properties such as antimicrobial, antialgal, and antimutagenic, and find applications in industries like cosmetics, pharmaceuticals, and perfumery (Satpute, Gangan, & Shastri, 2018).

Natural Occurrence and Uses in Food and Cosmetics Benzoic acid derivatives, including 3-(Cyclopropylethynyl)benzoic acid, are naturally present in plant and animal tissues and are used widely as preservatives in food, cosmetics, and pharmaceutical products. They are also noted for their antibacterial and antifungal properties, contributing to their extensive use (del Olmo, Calzada, & Nuñez, 2017).

Liquid Crystal Applications Derivatives of benzoic acid, such as 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, have been synthesized and utilized in liquid-crystalline complexes. These complexes exhibit interesting properties and phases, such as the smectic A liquid crystal phase, and have potential applications in material science and nanotechnology (Kishikawa, Hirai, & Kohmoto, 2008).

Biosynthesis in Plants and Bacteria The biosynthesis of benzoic acid in plants and bacteria is a subject of study due to its role as a biosynthetic building block for many important compounds. Understanding the pathways and mechanisms involved in its biosynthesis can contribute to the development of bioengineering and synthetic biology applications (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Future Directions

Future research could focus on the synthesis of 3-(Cyclopropylethynyl)benzoic acid and its derivatives, as well as their potential applications in various fields. For instance, the synthesis of COF-300 using substituted benzoic acids has been studied, and the findings could provide insights into the synthesis of 3-(Cyclopropylethynyl)benzoic acid .

properties

IUPAC Name

3-(2-cyclopropylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)11-3-1-2-10(8-11)7-6-9-4-5-9/h1-3,8-9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUVNXHBJXGVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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